molecular formula C16H17N3O3 B1678940 Niraxostat CAS No. 206884-98-2

Niraxostat

Cat. No. B1678940
M. Wt: 299.32 g/mol
InChI Key: AETHRPHBGJAIBT-UHFFFAOYSA-N
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Description

Niraxostat, also known as Y-700 or Piraxostat, is a small molecule that is classified under the group of experimental drugs . It is an orally active xanthine oxidoreductase (XOR) inhibitor used in the study of hyperuricemia and other diseases in which XOR may be involved . It has demonstrated high oral bioavailability and is predominantly eliminated via the liver .


Molecular Structure Analysis

Niraxostat has a molecular formula of C16H17N3O3 . Its average weight is 299.3245 and its monoisotopic mass is 299.126991425 . This compound belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Physical And Chemical Properties Analysis

Niraxostat is a small molecule with a chemical formula of C16H17N3O3 . Its average weight is 299.3245 and its monoisotopic mass is 299.126991425 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

properties

IUPAC Name

1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHRPHBGJAIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174747
Record name Niraxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraxostat

CAS RN

206884-98-2
Record name Niraxostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution (20 ml) of ethyl 1-(3-cyano-4-neopentyloxyphenyl)pyrazole4-carboxylate (2 g) in ethanol was added 2 N aqueous sodium hydroxide solution (3.7 ml) with stirring, and the mixture was heated at 80° C. for 30 minutes. After the completion of the reaction, the reaction mixture was poured into water and neutralized with acetic acid. The precipitated crystals were recrystallized from a mixed solution of ethyl alcohol and water to give 0.7 g of 1-(3-cyano-4-neopentyloxyphenyl) pyrazole-4-carboxylic acid, melting point 199-200° C.
Name
ethyl 1-(3-cyano-4-neopentyloxyphenyl)pyrazole4-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JL Girardet, JN Miner - Annual reports in medicinal chemistry, 2014 - Elsevier
… Another structurally related inhibitor is niraxostat (Y-700, 13). A Phase 2 trial was conducted, but the development of this compound appears to have been discontinued since 2009. LC-…
Number of citations: 22 www.sciencedirect.com
Z Smelcerovic, A Veljkovic, G Kocic, D Yancheva… - Chemico-Biological …, 2015 - Elsevier
… Crystal structure of the XO inhibitor (niraxostat (32); 1-[3-cyano-4-(neopentyloxy)phenyl]-1H-pyrazole-4-carboxylic acid, carbons shown as green sticks) in complex with XO (PDB code: …
Number of citations: 50 www.sciencedirect.com
X Peng, MM Zheng, P Qin, XS Xue… - Organic Chemistry …, 2023 - pubs.rsc.org
… This newly developed transformation was also smoothly applied in the synthesis of the gout drug Niraxostat intermediate 8 in a good overall yield from the readily available diazonium …
Number of citations: 1 pubs.rsc.org
L Cao, X Ma, P Rong, J Zhang, M Yang, W Wang - Disease Markers, 2022 - hindawi.com
Background. Epigenetic mechanism plays an important role in endometrial carcinoma (EC). This study was designed to analyze the epigenetic mechanism between DNA methylation-…
Number of citations: 1 www.hindawi.com
CO Abalde - 2009 - merit.url.edu
A tráves de entrevistas a 7oo trabajadores y 700 responsables de RRHH se analizan las actitudes de ambos coelctivso frente al fenomeno del absentismo. Entre los resultados mas …
Number of citations: 2 merit.url.edu

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